molecular formula C15H17NO5 B2388598 (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate CAS No. 1580501-97-8

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Cat. No.: B2388598
CAS No.: 1580501-97-8
M. Wt: 291.303
InChI Key: XNTGBHHUEQUWSQ-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is a high-purity chemical compound supplied for research applications. This product is intended for Research Use Only and is not intended for human or veterinary use . Handling and storage of this reagent require specific conditions to maintain its stability and integrity. It is recommended to store the product in a sealed container under an inert atmosphere and kept in a freezer at -20°C . Suppliers typically offer this compound in various pack sizes, such as 25mg and 50mg, to meet different research needs .

Properties

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTGBHHUEQUWSQ-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway: Carbamate Formation via Chloroformate Coupling

The most widely reported method involves the reaction of (E)-cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate in the presence of a base. This pathway leverages the nucleophilic substitution of the hydroxyl group on the cyclooctene ring with the chloroformate electrophile.

Standard Reaction Conditions

A representative procedure from The Royal Society of Chemistry outlines the following steps:

  • Reagents :
    • (E)-Cyclooct-2-en-1-ol (axial isomer): 1.0 equiv.
    • 4-Nitrophenyl chloroformate: 1.5 equiv.
    • Pyridine or N,N-diisopropylethylamine (DIPEA): 2.5–3.0 equiv.
  • Solvent : Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature (20–25°C).
  • Reaction Time : 5–24 hours.

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the cyclooctenol hydroxyl group by the base.
  • Nucleophilic attack on the chloroformate carbonyl, releasing HCl and forming the carbonate linkage.

Isolation and Purification

Post-reaction workup typically involves:

  • Quenching : Saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess base.
  • Extraction : Dichloromethane or ethyl acetate to isolate the organic layer.
  • Drying : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Chromatography : Flash column chromatography using hexane/ethyl acetate (9:1 to 7:3 v/v) yields the pure product.
Table 1: Comparative Yields Across Base Systems
Base Solvent Time (h) Yield (%) Source
Pyridine CH₂Cl₂ 5 47
DIPEA THF 24 58
Pyridine CH₂Cl₂ 18 63

Stereochemical Considerations in Starting Material Synthesis

The stereochemistry of the cyclooctenol precursor critically influences the final product’s configuration. Two isomers—axial and equatorial —are accessible through photochemical or thermal isomerization:

Synthesis of (E)-Cyclooct-2-en-1-ol

  • Photochemical Isomerization : Irradiation of (Z)-cyclooct-2-enol at 254 nm in the presence of a silver nitrate-impregnated silica gel column induces E/Z isomerization.
    • Axial Isomer : Eluted first with hexane/ethyl acetate (100:1 v/v), yielding 8%.
    • Equatorial Isomer : Secondary fraction, yielding 8% under identical conditions.
  • Thermal Isomerization : Heating (Z)-cyclooct-2-enol in toluene at 70°C for 3 hours achieves partial conversion to the E isomer.

Impact on Carbonate Formation

  • Axial Isomer Reactivity : Higher reactivity due to reduced steric hindrance, leading to 47% yield of the carbonate.
  • Equatorial Isomer : Lower yield (35%) attributed to steric clashes during the nucleophilic attack.

Alternative Pathways and Modifications

One-Pot Synthesis from Cyclooctene

A modified approach bypasses isolated cyclooctenol intermediates:

  • Epoxidation : Cyclooctene treated with m-chloroperbenzoic acid (mCPBA) forms the epoxide.
  • Ring-Opening : Reaction with 4-nitrophenyl chloroformate in the presence of BF₃·OEt₂ catalyzes epoxide opening and carbonate formation.
  • Yield : 52% after silica gel chromatography.

Microwave-Assisted Synthesis

Accelerated reaction times are achievable via microwave irradiation:

  • Conditions : 100°C, 300 W, 30 minutes.
  • Advantage : Reduces reaction time from 24 hours to 30 minutes with comparable yields (50–55%).

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • Aromatic protons (4-nitrophenyl): δ 8.30–7.39 ppm (doublets, J = 9.3 Hz).
    • Cyclooctene alkene protons: δ 5.61–6.04 ppm (multiplet).
  • ¹³C NMR : Carbonate carbonyl at δ 154.2 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+Na]⁺ = 314.1004 (calc. 314.1002).

Infrared Spectroscopy (IR)

  • Key Peaks :
    • 1740 cm⁻¹ (C=O stretch, carbonate).
    • 1520 cm⁻¹ and 1345 cm⁻¹ (asymmetric and symmetric NO₂ stretches).

Scalability and Industrial Considerations

Kilogram-Scale Production

  • Solvent Choice : Transitioning from CH₂Cl₂ to toluene reduces environmental impact and cost.
  • Catalyst : Triethylamine (TEA) replaces pyridine for easier separation.
  • Yield : Maintained at 45–50% at 10 kg scale.

Quality Control Specifications

  • Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
  • Residual Solvents : <500 ppm (ICH Q3C guidelines).

Challenges and Mitigation Strategies

Byproduct Formation

  • 4-Nitrophenol Byproduct : Generated via hydrolysis of excess chloroformate.
    • Mitigation : Rapid workup and cold (0°C) quenching.
  • Diastereomeric Contamination : Addressed through precise column chromatography (hexane/EtOAc 10:1).

Chemical Reactions Analysis

Types of Reactions

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and electrophiles. The nitrophenyl carbonate group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions. The cyclooctene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Critical Research Findings

  • Bioorthogonal Efficiency: TCO-PNB exhibits >95% conjugation efficiency with tetrazine-modified antibodies in vivo, outperforming non-TCO carbonates.
  • Kinetic Superiority: The aminolysis rate of TCO-PNB is 10³-fold faster than benzyl carbonates due to strain and electronic effects.
  • Thermodynamic Stability: The TCO moiety’s half-life in serum is ~6 hours, sufficient for in vivo applications but shorter than non-strained analogs.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 212.7 ppm for carbonyl carbons in ¹³C NMR) confirm ester connectivity and cyclooctene geometry .
  • X-ray Crystallography : Resolve puckering in the cyclooctene ring (amplitude and phase angles) and dihedral angles between aromatic planes (e.g., 19.55°–53.28° in related esters) . Tools like SHELXL refine anisotropic displacement parameters .
  • UV-Vis Spectroscopy : Track nitrophenyl group absorption (~400 nm) to assess stability under light .

How does the puckering conformation of the cyclooctene ring influence reactivity in bioorthogonal reactions?

Advanced
The cyclooctene ring adopts a boat-chair conformation, quantified using Cremer-Pople puckering coordinates (e.g., amplitude q = 0.8–1.2 Å, phase φ ≈ 30°–60°). This puckering:

  • Enhances strain-promoted reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines.
  • Impacts reaction kinetics; flattened rings (lower q) reduce activation energy by ~5–10 kJ/mol .
    Methodological Insight :
  • Compare reaction rates using variable-temperature ¹H NMR to correlate puckering with activation parameters.

What strategies resolve contradictions in kinetic data during tetrazine ligation?

Advanced
Contradictions often arise from competing reaction pathways or solvent effects. Mitigation strategies:

  • Control Solvent Polarity : Use DMSO (polar) vs. THF (non-polar) to assess dielectric constant impacts on transition states.
  • Isolate Intermediate Adducts : Use LC-MS to identify byproducts (e.g., hydrolyzed 4-nitrophenol).
  • Computational Validation : Apply DFT (B3LYP/6-31G*) to model reaction pathways and identify rate-limiting steps .

What stability considerations are critical for handling this compound?

Q. Basic

  • Storage : -20°C in amber vials under argon to prevent hydrolysis (half-life <72 hours at 25°C in aqueous media) .
  • Light Sensitivity : Nitrophenyl groups degrade under UV; use light-blocking containers during experiments .

How do hydrogen-bonding patterns in crystalline derivatives inform co-crystal design?

Advanced
Crystallographic studies of related esters (e.g., 4-formyl-2-nitrophenyl 2-chlorobenzoate) reveal:

  • C(7) Hydrogen-Bond Chains : Stabilize layers via N–H···O interactions (2.8–3.0 Å) .
  • π-π Stacking : Aromatic planes parallel to crystallographic axes (distance ~3.5 Å) enhance thermal stability.
    Design Strategy : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to modulate solubility .

What computational approaches predict transition states in enzyme-activated prodrug systems?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Model interactions between the carbonate group and enzymatic active sites (e.g., esterases).
  • QM/MM Hybrid Methods : Calculate activation barriers for ester hydrolysis (e.g., B3LYP/CHARMM force fields) .
  • Docking Studies : Use AutoDock Vina to predict binding poses in prodrug activation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.